3-Hydrazino-1,2,8,9-tetraazaphenalene
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Overview
Description
3-Hydrazino-1,2,8,9-tetraazaphenalene is a chemical compound with the molecular formula C9H8N6. It is known for its unique structure, which includes a hydrazino group attached to a tetraazaphenalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-1,2,8,9-tetraazaphenalene typically involves the reaction of hydrazine with a suitable precursor containing the tetraazaphenalene ring. One common method involves the reaction of 1,2,8,9-tetraazaphenalene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrazine and tetraazaphenalene precursors. The reaction conditions are carefully monitored to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-1,2,8,9-tetraazaphenalene undergoes several types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazino derivatives.
Scientific Research Applications
3-Hydrazino-1,2,8,9-tetraazaphenalene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as a cardiovascular agent and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydrazino-1,2,8,9-tetraazaphenalene involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
3-Hydrazino-1,2,8,9-tetraazaphenalene can be compared with other similar compounds, such as:
1,2,4,5-Tetrazine: Known for its high nitrogen content and energetic properties.
Hydrazine derivatives: Used in various chemical reactions and as precursors for other compounds.
Azo compounds: Formed through the oxidation of hydrazino groups and used in dye and pigment industries.
Properties
CAS No. |
15527-07-8 |
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Molecular Formula |
C9H8N6 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2,3,11,12-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9(13),10-hexaen-4-ylhydrazine |
InChI |
InChI=1S/C9H8N6/c10-12-8-6-3-1-2-5-4-11-13-9(7(5)6)15-14-8/h1-4H,10H2,(H,12,14)(H,13,15) |
InChI Key |
RGSQKHGIBGKBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NN=C3NN=C2)NN |
Origin of Product |
United States |
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